molecular formula C18H16ClN3O2S B11630902 (2E)-5-(3-chlorobenzyl)-2-[(2E)-(2-methoxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one

(2E)-5-(3-chlorobenzyl)-2-[(2E)-(2-methoxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one

Cat. No.: B11630902
M. Wt: 373.9 g/mol
InChI Key: FONFWOADZKUQFU-RGVLZGJSSA-N
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Description

(2E)-5-[(3-CHLOROPHENYL)METHYL]-2-[(2E)-2-[(2-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE: is a complex organic compound characterized by its unique structure, which includes a thiazolidinone ring and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-5-[(3-CHLOROPHENYL)METHYL]-2-[(2E)-2-[(2-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of 3-chlorobenzaldehyde with 2-methoxybenzaldehyde in the presence of hydrazine hydrate, followed by cyclization with thioglycolic acid under reflux conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the intermediates.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to enhance yield and purity. This often involves the use of automated reactors and continuous flow systems to maintain precise control over reaction conditions. Solvent recovery and recycling are also implemented to reduce waste and improve the sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

(2E)-5-[(3-CHLOROPHENYL)METHYL]-2-[(2E)-2-[(2-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl moiety, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Ammonia, thiols, dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Amino derivatives, thioethers.

Scientific Research Applications

Chemistry

In chemistry, (2E)-5-[(3-CHLOROPHENYL)METHYL]-2-[(2E)-2-[(2-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for the development of new therapeutic agents.

Medicine

In medicinal chemistry, (2E)-5-[(3-CHLOROPHENYL)METHYL]-2-[(2E)-2-[(2-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE is investigated for its potential anti-inflammatory and anticancer properties. Preliminary studies suggest that it may inhibit the growth of certain cancer cells and reduce inflammation in various models.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of (2E)-5-[(3-CHLOROPHENYL)METHYL]-2-[(2E)-2-[(2-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE involves its interaction with molecular targets such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. This inhibition can lead to the suppression of cell proliferation in cancer cells or the reduction of inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2E)-5-[(3-CHLOROPHENYL)METHYL]-2-[(2E)-2-[(2-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE apart from similar compounds is its unique combination of a thiazolidinone ring with chlorophenyl and methoxyphenyl substituents. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C18H16ClN3O2S

Molecular Weight

373.9 g/mol

IUPAC Name

(2E)-5-[(3-chlorophenyl)methyl]-2-[(E)-(2-methoxyphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H16ClN3O2S/c1-24-15-8-3-2-6-13(15)11-20-22-18-21-17(23)16(25-18)10-12-5-4-7-14(19)9-12/h2-9,11,16H,10H2,1H3,(H,21,22,23)/b20-11+

InChI Key

FONFWOADZKUQFU-RGVLZGJSSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=N/N=C/2\NC(=O)C(S2)CC3=CC(=CC=C3)Cl

Canonical SMILES

COC1=CC=CC=C1C=NN=C2NC(=O)C(S2)CC3=CC(=CC=C3)Cl

Origin of Product

United States

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